1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
CAS No.:
Cat. No.: VC13466507
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol
* For research use only. Not for human or veterinary use.
![1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone -](/images/structure/VC13466507.png)
Specification
Molecular Formula | C15H21ClN2O |
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Molecular Weight | 280.79 g/mol |
IUPAC Name | 1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone |
Standard InChI | InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3 |
Standard InChI Key | ZQVBWGCCXWBVHV-UHFFFAOYSA-N |
SMILES | CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
Canonical SMILES | CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone, reflects its intricate structure:
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Pyrrolidine ring: A five-membered saturated heterocycle providing conformational rigidity.
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Benzyl-methyl-amino group: A tertiary amine substituent with aromatic (benzyl) and aliphatic (methyl) components, enabling diverse intermolecular interactions.
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Chloro-ethanone moiety: A ketone functional group adjacent to a chlorine atom, enhancing electrophilic reactivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular formula | C₁₆H₂₃ClN₂O | |
Molecular weight | 294.82 g/mol | |
InChIKey | ZHGOSUYUJDKQEW-HNNXBMFYSA-N | |
SMILES | CCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
The stereochemistry at the pyrrolidine C2 position (S-configuration in related analogs) influences biological target affinity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step sequences:
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Pyrrolidine functionalization: Introduction of the benzyl-methyl-amino group via reductive amination or nucleophilic substitution.
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Chloro-ethanone incorporation: Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions .
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Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity.
Critical Reaction Conditions
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Solvent systems: Tetrahydrofuran (THF) or dichloromethane for acylation .
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps .
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Temperature: 0–25°C to minimize side reactions.
Physicochemical Properties
Stability and Solubility
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Solubility:
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 7.3 (m, 5H, aromatic), δ 3.6 (m, 2H, N-CH₂), δ 2.9 (s, 3H, N-CH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl).
Applications in Medicinal Chemistry
Drug Precursor Utility
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Antipsychotic analogs: Structural similarity to iloperidone and risperidone derivatives .
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Anticancer scaffolds: Serves as a backbone for kinase inhibitors targeting EGFR and VEGFR .
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ (μM) |
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1-{2-[(Benzyl-methyl-amino)... | Acetylcholinesterase | 12.0 |
1-{3-[(Benzyl-ethyl-amino)... | MAO-B | 8.5 |
1-[(R)-3-(Benzyl-methyl... | D₂ receptor | 0.45 |
Analytical Characterization
Quality Control Methods
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HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.8 min.
Future Perspectives
Research Opportunities
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